1,2,3,4,7-Pentachlorodibenzofuran
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,7-pentachlorodibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O/c13-4-1-2-5-6(3-4)18-12-7(5)8(14)9(15)10(16)11(12)17/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJZTBGOWIYFAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC3=C2C(=C(C(=C3Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00232561 | |
| Record name | 1,2,3,4,7-Pentachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00232561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83704-48-7 | |
| Record name | 1,2,3,4,7-Pentachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4,7-Pentachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00232561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4,7-PENTACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CF2559610J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Investigations of 1,2,3,4,7 Pentachlorodibenzofuran Formation
Homogeneous Gas-Phase Formation Pathways of Polychlorinated Dibenzofurans
In the gas phase, at elevated temperatures, PCDFs are primarily formed through the condensation of precursor molecules. This process involves the chemical linking of smaller chlorinated aromatic compounds to build the more complex dibenzofuran (B1670420) structure.
Chlorobenzenes also serve as significant precursors. iafss.orgdioxin20xx.org Through homogeneous gas-phase oxychlorination, typically between 330-350°C, chlorobenzene (B131634) can yield substantial amounts of PCDFs. dioxin20xx.org The process is initiated by chlorine atoms abstracting a hydrogen atom from a chlorobenzene molecule, creating a chlorophenyl radical. This radical can then react with molecular oxygen to form a chlorophenoxy radical, which is a key intermediate that can undergo further chlorination and condensation reactions to form various PCDF congeners. iafss.orgdioxin20xx.org
| Precursor | Reaction Conditions | Key Intermediates | References |
| Chlorophenols | > 340°C, presence of Oxygen | Phenoxy radicals, Polychlorinated dihydroxybiphenyls | nih.gov |
| Chlorobenzenes | 330-350°C, presence of Oxygen and Chlorine | Chlorophenyl radicals, Chlorophenoxy radicals | iafss.orgdioxin20xx.org |
Heterogeneous (De Novo) Synthesis on Particulate Matter
"De novo" synthesis is a major pathway for PCDF formation, particularly in the post-combustion zones of incinerators. This heterogeneous process involves the formation of PCDFs from the basic carbon structure present in fly ash, rather than from well-defined precursor molecules. aaqr.orgnih.gov The synthesis occurs on the surface of particulate matter through a series of oxidation and chlorination reactions. aaqr.org
The de novo synthesis of PCDFs is significantly influenced by the presence of metal catalysts on the surface of fly ash particles. nih.govaaqr.org Copper compounds, particularly copper(II) chloride (CuCl₂), are exceptionally active catalysts in this process. nih.govaaqr.org Copper not only facilitates the reactions but can also act as a source of chlorine. researchgate.net The catalytic activity of metals like copper is greatest around 400°C. osti.gov Iron oxides (Fe₂O₃), also commonly found in fly ash, are known to catalyze PCDF formation as well. nih.govnih.gov Studies have shown a strong surge in the amount and chlorination level of PCDFs formed when copper is introduced to a system containing iron oxide, suggesting a synergistic catalytic effect between the two metals. nih.govresearchgate.netnih.gov
| Metal Catalyst | Form | Catalytic Role | References |
| Copper (Cu) | CuCl₂, CuO | Strong promoter of PCDF formation, acts as catalyst and chlorine source. | nih.govaaqr.orgresearchgate.net |
| Iron (Fe) | Fe₂O₃ | Promotes PCDF generation, can have synergistic effects with copper. | nih.govresearchgate.netnih.gov |
| Zinc (Zn) | ZnCl₂, ZnO | Can promote PCDF formation, though generally less effective than copper. | aaqr.org |
The carbon present on fly ash particles serves as the fundamental building block for de novo synthesis. nih.govnih.gov The reactivity and structure of this carbonaceous matrix are crucial. High carbon content in the ash generally favors the heterogeneous reactions that lead to PCDF formation. nih.gov Studies using different types of carbon have demonstrated that the yield of PCDFs can vary depending on the carbon's physical and chemical properties. nih.gov It is believed that the carbon skeleton for PCDFs can be formed directly from biphenyl (B1667301) structures already present within the residual carbon material. osti.gov The process involves the breakdown and oxychlorination of the carbon surface. researchgate.net
Influence of Thermal Conditions and Process Parameters on PCDF Formation in Combustion Systems
The formation of PCDFs in combustion systems is highly sensitive to a variety of operational parameters, with temperature being one of the most critical.
Temperature: There is a distinct temperature "window" where PCDF formation is most efficient. De novo synthesis on fly ash is typically most active between 250°C and 450°C. nih.govnih.gov Maximum formation rates for PCDFs are often observed between 400-500°C. nih.gov While higher primary combustion temperatures (e.g., above 800°C) can help in destroying PCDF precursors, the cooling phase of flue gases through the 250-450°C range is where significant formation can occur. nih.govacs.org
Oxygen and Chlorine Concentration: The presence of both oxygen and a chlorine source is essential for PCDF formation. nih.govnih.gov The amount of molecular chlorine (Cl₂) in the gas phase has been identified as a particularly important parameter for the formation rate of PCDFs. nih.gov An increase in the chlorine level in the fuel can lead to a substantial increase in PCDF emissions. nih.gov
Reaction Time and Cooling Rate: The residence time of flue gases and fly ash within the optimal temperature window for formation directly impacts the final PCDF yield. nih.gov An initial, rapid formation occurs within the first few minutes of the reaction. nih.gov Furthermore, the rate at which combustion gases cool can influence PCDF production; rapid cooling can result in higher net formation rates compared to slower cooling over the same temperature range. lidsen.com
CO Concentration: Increased levels of carbon monoxide (CO), often indicative of incomplete combustion, have been associated with increased PCDF emissions. nih.gov Poor combustion conditions that generate products of incomplete combustion, including PAHs, create a favorable environment for PCDF synthesis. nih.gov
| Parameter | Influence on PCDF Formation | Key Findings | References |
| Temperature | Formation is optimal within a specific temperature window. | Maximum formation rates for PCDFs are observed between 400-500°C. | nih.gov |
| Oxygen (O₂) Level | Essential for both precursor and de novo pathways. | PCDF formation is less sensitive to O₂ levels than PCDD formation. | nih.gov |
| Chlorine (Cl) Level | Essential reactant; higher levels increase formation. | The amount of Cl₂ in the gas phase is a key parameter for PCDF formation rate. | nih.govnih.gov |
| Reaction Time | Longer residence time in the formation window increases yield. | An initial fast formation occurs within minutes, followed by a slower rate. | nih.govnih.gov |
| Carbon Monoxide (CO) | High levels correlate with increased emissions. | Indicates incomplete combustion, which favors the formation of PCDF precursors. | nih.govnih.gov |
Isomer-Specific Formation Patterns and Fingerprinting of 1,2,3,4,7-Pentachlorodibenzofuran
The isomer-specific formation patterns of PCDFs are of critical importance for source apportionment and for understanding the environmental fate and transport of these compounds. The relative abundance of different PCDF isomers, often referred to as an isomer "fingerprint," can be characteristic of a particular formation process or source.
While detailed formation patterns for every specific PCDF isomer, including 1,2,3,4,7-PeCDF, are not always available, studies on various thermal and industrial processes have provided insights into the isomer distributions of pentachlorodibenzofurans (PeCDFs). For example, the PeCDF profiles from municipal solid waste incinerators, secondary copper smelters, and cement kilns can show distinct differences in the relative concentrations of the various PeCDF isomers.
The fingerprint of 1,2,3,4,7-PeCDF in environmental samples and emission sources is determined by the specific formation pathways that dominate. For instance, if a particular industrial process utilizes precursors that preferentially form the 1,2,3,4,7-isomer, then the emissions from this source will have a higher relative abundance of this congener.
Table 1: Illustrative Isomer Distribution of Pentachlorodibenzofurans (PeCDFs) from Different Sources
| PCDF Isomer | Municipal Waste Incinerator (%) | Secondary Copper Smelter (%) | Cement Kiln (%) |
| 1,2,4,7,8-PeCDF | 15 | 10 | 20 |
| 2,3,4,7,8-PeCDF | 25 | 30 | 25 |
| 1,2,3,4,7-PeCDF | 5 | 8 | 7 |
| 1,2,3,7,8-PeCDF | 10 | 12 | 8 |
| Other PeCDFs | 45 | 40 | 40 |
Note: The data in this table is illustrative and intended to demonstrate the concept of isomer-specific patterns. Actual distributions can vary significantly based on specific process conditions.
Fingerprinting of 1,2,3,4,7-PeCDF, in conjunction with other PCDF and polychlorinated dibenzo-p-dioxin (B167043) (PCDD) congeners, is a powerful tool for identifying sources of contamination in the environment. By comparing the congener profiles in an environmental sample (e.g., soil, sediment, or biota) to the profiles of known emission sources, it is possible to trace the contamination back to its origin.
Theoretical and Computational Modeling of PCDF Formation Kinetics and Thermodynamics
Theoretical and computational modeling provides a valuable approach to understanding the complex mechanisms of PCDF formation, including the kinetics and thermodynamics that govern these reactions. These models can help to predict the relative stability of different PCDF isomers and the energy barriers associated with their formation pathways.
Thermodynamic modeling, for instance, can be used to calculate the standard Gibbs free energy of formation for various PCDF congeners. nih.gov These calculations can help to determine the relative thermodynamic stability of isomers like 1,2,3,4,7-PeCDF under different temperature and pressure conditions. nih.gov Generally, isomers with chlorine atoms in the 2, 3, 7, and 8 positions are found to be the most thermodynamically stable. While 1,2,3,4,7-PeCDF does not have this specific substitution pattern, thermodynamic modeling can still provide insights into its relative stability compared to other pentachloro-isomers.
Kinetic modeling, on the other hand, focuses on the rates of the reactions leading to PCDF formation. nih.govresearchgate.net These models can be used to investigate the activation energies of different reaction pathways and to identify the rate-determining steps. For example, computational quantum chemistry methods, such as density functional theory (DFT), can be employed to model the transition states of the reactions involved in both de novo synthesis and precursor-mediated formation. nih.govresearchgate.net
By applying these computational tools, researchers can explore questions such as:
Which precursor molecules are most likely to lead to the formation of 1,2,3,4,7-PeCDF?
What are the most energetically favorable reaction pathways for its formation?
How do reaction conditions, such as temperature and the presence of catalysts, influence the yield and isomer distribution of PeCDFs?
While comprehensive computational studies specifically targeting the formation of 1,2,3,4,7-PeCDF are limited, the general methodologies developed for PCDFs can be readily applied to this specific isomer. researchgate.net Such studies would be invaluable for developing a more complete understanding of its formation and for devising strategies to minimize its release from industrial and thermal processes.
Table 2: Theoretical Approaches to Modeling PCDF Formation
| Modeling Approach | Focus | Key Outputs | Relevance to 1,2,3,4,7-PeCDF |
| Thermodynamic Modeling | Relative stability of isomers | Gibbs free energy of formation, equilibrium constants | Predicts the relative abundance of 1,2,3,4,7-PeCDF at equilibrium. nih.gov |
| Kinetic Modeling | Reaction rates and pathways | Activation energies, rate constants, reaction mechanisms | Elucidates the specific pathways and conditions that favor the formation of 1,2,3,4,7-PeCDF. nih.govresearchgate.net |
| Quantum Chemistry (e.g., DFT) | Electronic structure and energetics of molecules and transition states | Molecular geometries, reaction energies, activation barriers | Provides detailed mechanistic insights into the elementary steps of 1,2,3,4,7-PeCDF formation. nih.govresearchgate.net |
Environmental Dynamics and Global Distribution of 1,2,3,4,7 Pentachlorodibenzofuran
Atmospheric Transport and Deposition Modeling of PCDFs
The atmosphere serves as a primary pathway for the global transport of PCDFs. semanticscholar.org Modeling studies are crucial for understanding their movement and deposition patterns, which helps in assessing their environmental impact.
Long-Range Atmospheric Transport Mechanisms and Pathways
PCDFs are subject to long-range atmospheric transport, a process by which they are carried over vast distances. acs.orgnih.gov This occurs through a cycle of volatilization from sources, transport in the vapor phase or adsorbed to atmospheric particles, and subsequent deposition onto terrestrial and aquatic surfaces. researchgate.net Modeling efforts, such as those using NOAA's HYSPLIT atmospheric fate and transport model, have demonstrated that deposition in a specific location, like the Great Lakes, can result from emissions from sources up to 2,000 kilometers away. acs.orgnih.gov This phenomenon, often referred to as the "grasshopper effect," involves repeated cycles of deposition and re-volatilization, leading to the fractionation and transport of these compounds to remote regions, including the Arctic.
The distribution between the gas and particle phases is a critical factor governing the transport of PCDFs. semanticscholar.orgaaqr.org Less chlorinated congeners tend to be more volatile and can travel further in the gas phase, while more chlorinated congeners are more likely to adsorb to particulate matter and be transported with it. aaqr.org
Wet and Dry Deposition Processes of Airborne PCDFs
PCDFs are removed from the atmosphere through wet and dry deposition. noaa.gov Wet deposition involves the scavenging of these compounds by precipitation, such as rain and snow, while dry deposition is the settling of particle-bound PCDFs and the direct transfer of gaseous PCDFs to surfaces. noaa.govaaqr.org
The efficiency of these processes depends on various factors, including the physical-chemical properties of the PCDF congener, meteorological conditions, and the nature of the deposition surface. nih.gov Studies have shown that dry deposition is a major removal mechanism for PCDFs, particularly in regions with low rainfall. researchgate.net For instance, in studies conducted in Northern China, the dry deposition flux was the primary mechanism for removing PCDD/Fs from the atmosphere. researchgate.net The particle phase often dominates the total dry deposition flux, accounting for over 98% in some areas. aaqr.orgaaqr.org
Wet deposition is influenced by rainfall intensity, temperature, and the concentration of the pollutants in the atmosphere. aaqr.org The gas-particle partitioning of PCDFs is a significant factor in both wet and dry deposition. aaqr.org Research in Beijing and Tianjin showed that the particle phase contribution to wet deposition ranged from approximately 71% to 100%. aaqr.org
Factors Influencing PCDF Deposition
| Deposition Process | Key Influencing Factors | Relevant Research Findings |
|---|---|---|
| Dry Deposition | Particle size distribution, atmospheric turbulence, surface characteristics. nih.govarm.gov | Monthly dry deposition velocities for particle phase PCDD/Fs average around 0.6 cm/s in some urban areas. researchgate.net Dry deposition fluxes can be significantly higher in spring and winter compared to summer. aaqr.org |
| Wet Deposition | Rainfall intensity, temperature, pollutant concentration, gas-particle partitioning. aaqr.org | Scavenging ratios for total PCDD/Fs have been estimated to be in the range of 30,700 to 31,900 in certain studies. researchgate.net The particle phase can contribute over 90% of the wet deposition flux on average. aaqr.org |
Air-Surface Exchange Dynamics and Partitioning
The exchange of PCDFs between the atmosphere and various surfaces like water, soil, and vegetation is a dynamic, bidirectional process. researchgate.net These surfaces can act as both sinks, removing PCDFs from the air, and sources, re-emitting them back into the atmosphere. researchgate.net This air-surface exchange is governed by factors such as temperature, the organic carbon content of the surface, and the compound's Henry's Law constant and vapor pressure. ntis.gov
Gas-particle partitioning in the atmosphere, which determines whether a PCDF exists in the vapor phase or is adsorbed to particles, is crucial for its subsequent deposition and exchange dynamics. semanticscholar.orgaaqr.org This partitioning is influenced by ambient temperature and the properties of the compound. semanticscholar.org The exchange across the air-water and air-soil interfaces represents a major transport pathway for atmospheric PCDFs into terrestrial and aquatic ecosystems. researchgate.net Studies in the Hudson River Estuary have provided evidence for the dynamic air-water exchange of PCDD/Fs, indicating that water bodies can be a source of these compounds to the atmosphere through volatilization. researchgate.net
Aquatic and Terrestrial Environmental Fate Processes
Once deposited, the fate of 1,2,3,4,7-PeCDF in aquatic and terrestrial environments is governed by several processes, including photodegradation, which plays a significant role in its transformation.
Photodegradation Kinetics in Natural Waters
Photodegradation, or the breakdown of chemical compounds by light, is an important fate process for PCDFs in aquatic systems. ias.ac.in The rate of this process can be significantly influenced by the composition of the water.
A study on the aquatic photodegradation of 2,3,4,7,8-pentachlorodibenzofuran (B44125) (a closely related isomer) under midsummer sunlight conditions found that the degradation rate was dramatically faster in natural lake water compared to distilled water-acetonitrile solutions. ias.ac.inias.ac.in The net photodegradation rate in natural water was 240 times faster than the rate of direct photolysis in the distilled water solution. ias.ac.inias.ac.in This enhancement is attributed to the presence of natural sensitizers in the lake water, such as dissolved organic matter, which facilitate indirect photolysis. ias.ac.inias.ac.in
Photodegradation Half-lives of Pentachlorodibenzofuran Isomers
| Compound | Water Type | Condition | Pseudo-first-order Rate Constant (d⁻¹) | Half-life (days) | Source |
|---|---|---|---|---|---|
| 2,3,4,7,8-Pentachlorodibenzofuran | Distilled Water/Acetonitrile | Sunlight | 0.015 | 46.2 | csbsju.edu |
| 2,3,4,7,8-Pentachlorodibenzofuran | Natural Lake Water | Sunlight | 3.6 | 0.19 | csbsju.edu |
Note: Data is for the 2,3,4,7,8-P5CDF isomer, which is expected to have similar photochemical behavior to 1,2,3,4,7-PeCDF due to structural similarities.
Direct Photolysis Pathways of 1,2,3,4,7-Pentachlorodibenzofuran
Direct photolysis occurs when a chemical directly absorbs light energy, leading to its degradation. For PCDFs, this process primarily involves reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. csbsju.edu Although direct photolysis of pentachlorodibenzofurans in pure water under sunlight is a slow process, it is a confirmed degradation pathway. ias.ac.incsbsju.edu
In the photolysis of 2,3,4,7,8-P5CDF in lake water, photoproduct analysis confirmed reductive dechlorination as a key degradation pathway. csbsju.edu Specifically, three tetrachlorodibenzofuran (T4CDF) isomers were detected as photoproducts, with two being identified as 2,3,6,8-T4CDF and 2,3,4,8-T4CDF. csbsju.edu This indicates that the loss of a chlorine atom is a primary step in its environmental breakdown under sunlight. Besides reductive dechlorination, other pathways like C-O bond cleavage and hydroxylation have been shown to contribute to the photolytic transformation of the dibenzofuran (B1670420) structure in natural waters. csbsju.edu
Indirect Photolysis Mechanisms and Sensitization
The environmental degradation of this compound is significantly influenced by indirect photolysis, a process where other substances in the environment, known as sensitizers, absorb light and initiate the breakdown of the compound. Studies have shown that the photodegradation of certain pentachlorodibenzofuran isomers in natural water is substantially faster than direct photolysis in distilled water. For instance, the photodegradation rate of 2,3,4,7,8-pentachlorodibenzofuran in natural lake water was observed to be 240 times faster than its direct photolysis in a distilled water-acetonitrile solution. ias.ac.in This marked difference is attributed to the presence of naturally occurring sensitizers in the lake water. ias.ac.in
These sensitizers, which can include dissolved organic matter and other substances, absorb solar radiation and transfer the energy to the pentachlorodibenzofuran molecules, leading to their degradation. ias.ac.inacs.org The primary degradation pathway in both direct photolysis and photocatalysis involves the cleavage of carbon-chlorine (C-Cl) and carbon-oxygen (C-O) bonds. nus.edu.sg The efficiency of this process can be influenced by the surrounding medium. For example, the photochemical degradation of certain heptachlorodibenzofurans was found to be more effective in vegetable oils compared to organic solvents like toluene (B28343) and hexane (B92381), which was attributed to the photooxidation of lipids in the oil acting as hydrogen donors for the dechlorination process. nih.gov
Biotransformation and Biodegradation Pathways
The persistence of this compound in the environment is also mediated by biological transformation and degradation processes, primarily carried out by microorganisms and enzymatic systems within various organisms.
Microbial Dechlorination and Degradation Processes
Microbial action is a key pathway for the breakdown of polychlorinated dibenzofurans (PCDFs). Anaerobic bacteria, in particular, play a crucial role through a process called reductive dehalogenation. nih.gov In this process, the bacteria use the chlorinated compounds as terminal electron acceptors, leading to the stepwise removal of chlorine atoms. nih.gov This dechlorination is a critical first step, as less chlorinated congeners are generally more susceptible to further degradation by aerobic bacteria. researchgate.net
While highly chlorinated PCDFs are often resistant to aerobic degradation, some bacteria have shown the ability to break them down. nih.gov For instance, Sphingomonas wittichii RW1 has been observed to aerobically catabolize 1,2,3,4,7,8-hexachlorodibenzo-p-dioxin. nih.gov The degradation of these compounds often occurs through cometabolism, where the microorganisms utilize another compound as their primary energy source while fortuitously degrading the PCDF. nih.gov The initial step in the aerobic degradation of dibenzofuran involves dioxygenase enzymes that introduce hydroxyl groups onto the aromatic rings, leading to ring cleavage and further breakdown. researchgate.net
Enzymatic Metabolism in Environmental Systems and Organisms
In higher organisms, the metabolism of this compound is primarily carried out by the cytochrome P450 (CYP) enzyme system. nih.govnih.gov Specifically, the CYP1A family of enzymes, including CYP1A1 and CYP1A2, are induced by exposure to this compound. caymanchem.com This enzymatic system hydroxylates the PCDF molecule, making it more water-soluble and easier to excrete from the body. nih.gov
Studies in rats have shown that after administration, 1,2,3,7,8-pentachlorodibenzofuran (B131792) is metabolized to more polar metabolites and primarily excreted through the bile into the feces. nih.gov The rate of metabolism and subsequent excretion is a key determinant of the compound's persistence in the body. nih.gov The position of the chlorine atoms on the dibenzofuran ring significantly influences the rate of metabolism, with substitution patterns affecting the accessibility of the molecule to enzymatic attack. nih.gov
Sorption and Desorption Dynamics in Soil and Sediment Matrices
The movement and bioavailability of this compound in the environment are heavily influenced by its interaction with soil and sediment particles. Due to its hydrophobic nature, this compound has a strong tendency to adsorb to organic matter and clay particles in these matrices. kwrwater.nlmdpi.com
The sorption capacity of soils and sediments is primarily controlled by their organic carbon content. kwrwater.nl The process of sorption is often rapid, and the relationship between the concentration of the compound in the solid phase and the aqueous phase can be described by models such as the Freundlich isotherm. mdpi.com Factors such as pH and the presence of dissolved organic matter (DOM) can also affect sorption. For a similar compound, 2,3,7,8-tetrachlorodibenzothiophene, the maximum sorption capacity was observed under acidic conditions. mdpi.com Low levels of DOM can sometimes promote sorption, while higher concentrations can inhibit it by competing for binding sites or by increasing the apparent water solubility of the compound. mdpi.com Desorption, the release of the compound from the solid matrix back into the water phase, is also a critical process that influences its long-term fate and potential for transport. kwrwater.nlresearchgate.net
Volatilization from Environmental Compartments
Volatilization, the process of a chemical moving from a solid or liquid phase to a gaseous phase, is another important factor in the environmental distribution of this compound. The tendency of a chemical to volatilize from water is described by its Henry's Law constant. For 2,3,4,7,8-pentachlorodibenzofuran, the estimated Henry's Law constant suggests that it is expected to volatilize from water surfaces. nih.gov
However, the rate of volatilization is significantly affected by adsorption to suspended solids and sediment in the water column. nih.gov This adsorption can greatly reduce the amount of the compound available for volatilization. For example, the estimated volatilization half-life from a model pond increases dramatically when adsorption is considered. nih.gov Volatilization from dry soil surfaces is generally not expected to be a significant process for this compound due to its low vapor pressure. nih.gov
Multimedia Environmental Fate Modeling of Polychlorinated Dibenzofurans
To understand the complex behavior and distribution of polychlorinated dibenzofurans (PCDFs) like this compound in the environment, scientists use multimedia environmental fate models. acs.orgrsc.org These models are mathematical tools that integrate information about a chemical's properties, emissions, and the characteristics of different environmental compartments (air, water, soil, sediment, and biota) to predict its distribution and persistence. rsc.orgepa.gov
Spatial and Temporal Distribution Patterns of this compound in Environmental Media
The environmental distribution of this compound (1,2,3,4,7-PeCDF) and its isomers, particularly the toxicologically significant 2,3,4,7,8-PeCDF, is a result of their persistence and formation as unintentional byproducts in industrial and combustion processes. acs.orgca.govca.gov These compounds enter the environment through various pathways, including emissions from incinerators, byproduct formation in chemical synthesis, and their presence as impurities in commercial products like chlorinated phenols. acs.orgca.govca.gov Once released, they are subject to long-range environmental transport, accumulating in different environmental compartments and biota. nih.gov Research into their spatial and temporal distribution reveals patterns of contamination often linked to historical industrial activities and waste management practices.
Distribution in Biota
Studies using sentinel species, which accumulate persistent pollutants from their environment, provide valuable insights into the spatial and temporal trends of these compounds.
Research Findings:
Austria: Near a metal reclamation plant, milk from local cows showed significantly elevated PCDD/PCDF levels. nih.gov In the blood of one farmer, the concentration of 2,3,4,7,8-PeCDF reached 839 ng/kg, indicating substantial localized contamination. nih.gov
Colombia: In contrast, a study of various fish species from the Antioquia Region found that PCDD/PCDF levels were below the analytical method's quantification limits, suggesting that some regions may have only background levels of contamination. nih.gov
General: Free-range chicken eggs are considered sensitive indicators for soil contamination with PCDD/Fs and represent a significant pathway of exposure. researchgate.net
Table 1: Concentration of 2,3,4,7,8-Pentachlorodibenzofuran in Biota
Distribution in Sediment and Soil
Sediments and soils act as long-term sinks for persistent organic pollutants, with core samples providing a historical record of contamination.
Research Findings:
United Kingdom: Analysis of archived soil samples from 1856 to 1913 showed concentrations of 2,3,4,7,8-pentachlorodibenzofuran ranging from 0.02 to 0.91 pg/g, establishing a historical baseline before the peak of industrial chlorinated chemical production. nih.gov
Germany: In a more recent and localized example of intense contamination, soils from a landfill contaminated with pentachlorophenol (B1679276) contained 2,3,4,7,8-pentachlorodibenzofuran at a concentration of 7,000 parts per trillion (ppt). nih.gov
Niagara River, USA/Canada: In suspended sediments, the toxic equivalent (TEQ) values of dioxin congeners were dominated by 2,3,4,7,8-PeCDF. researchgate.net
Yangtze River, China: A study of water and sediment in the lower Yangtze River basin found that PCDD/PCDF concentrations had increased sharply in recent decades in the industrialized Nanjing-Nantong section. researchgate.net Total organic carbon and PCDD/PCDF concentrations were significantly correlated, indicating that organic matter plays a key role in the transport and distribution of these contaminants. researchgate.net
Gulf of Finland: Surface sediments in the late 1990s contained PCDD/F concentrations that were 34-76% lower than the maximum levels recorded in the 1960s and 1970s. researchgate.net This shows that despite the river continuing to be a significant source, levels have decreased over time. researchgate.net
Table 2: Concentration of this compound Isomers in Soil and Sediment
Distribution in Water
Due to their low water solubility, concentrations of pentachlorodibenzofurans in water are generally low, but still detectable, particularly in industrial areas. nih.gov
Research Findings:
Yangtze River, China: In water samples from the lower Yangtze River basin, the concentrations of 17 different 2,3,7,8-substituted PCDD/PCDFs ranged from 0.45 to 10.0 pg TEQ/L. researchgate.net Elevated levels were found in the heavily industrialized Nanjing-Nantong sections of the river. researchgate.net
Table 3: Concentration of PCDD/Fs in Water
Advanced Analytical Methodologies for 1,2,3,4,7 Pentachlorodibenzofuran
Sample Preparation and Extraction Protocols for Complex Environmental Matrices
The initial and one of the most critical stages in the analysis of 1,2,3,4,7-PeCDF is the effective extraction of the analyte from the sample matrix. nih.gov The choice of extraction method is highly dependent on the nature of the matrix, which can range from solid materials like soil and sediment to aqueous samples and complex biological tissues.
Matrix-Specific Extraction Techniques (e.g., Soil, Water, Biological Tissues)
Soil and Sediment: For solid matrices such as soil and sediment, Soxhlet extraction is a well-established and widely used technique. This method involves the continuous extraction of the sample with an organic solvent, typically toluene (B28343) or a mixture of hexane (B92381) and acetone, over an extended period. mdpi.com An alternative and often faster method is Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), which utilizes elevated temperatures and pressures to enhance the extraction efficiency and reduce solvent consumption. researchgate.net Prior to extraction, soil and sediment samples are often air-dried and sieved to remove large debris and ensure homogeneity. mdpi.com To facilitate the extraction of the hydrophobic 1,2,3,4,7-PeCDF from the aqueous environment within the sample, a drying agent such as anhydrous sodium sulfate (B86663) is commonly mixed with the sample.
Water: The analysis of 1,2,3,4,7-PeCDF in aqueous samples presents a unique challenge due to its low water solubility and the typically very low concentrations. Liquid-liquid extraction (LLE) with a non-polar solvent like dichloromethane (B109758) is a traditional approach. However, for large volume samples, solid-phase extraction (SPE) is often preferred. demarcheiso17025.com SPE involves passing the water sample through a cartridge containing a solid adsorbent, such as C18-bonded silica (B1680970) or a specialized carbon-based sorbent, which retains the PCDF congeners. The analytes are then eluted from the cartridge with a small volume of an organic solvent. demarcheiso17025.com
Biological Tissues: The analysis of 1,2,3,4,7-PeCDF in biological tissues, such as fish, adipose tissue, and liver, is complicated by the high lipid content, which can interfere with the subsequent analysis. publications.gc.caca.gov Extraction is often performed using a mixture of polar and non-polar solvents, such as hexane/dichloromethane, to efficiently extract the lipophilic PCDF. researchgate.net To remove the bulk of the lipids, a saponification step (alkaline digestion) can be employed, which breaks down the fats into water-soluble soaps, allowing for the separation of the non-saponifiable PCDFs. Alternatively, techniques like gel permeation chromatography (GPC) or freezing-lipid filtration can be used to remove lipids after the initial extraction. researchgate.netepa.gov
Cleanup and Fractionation Procedures (e.g., Multi-layer Column Chromatography, Florisil)
Following extraction, the sample extract contains a complex mixture of co-extracted compounds that can interfere with the instrumental analysis of 1,2,3,4,7-PeCDF. Therefore, a thorough cleanup and fractionation procedure is essential. nih.gov
Multi-layer Column Chromatography: A common and effective cleanup technique involves the use of a multi-layer silica gel column. caymanchem.comnist.gov This column is typically packed with several layers of silica gel that have been modified with different reagents, such as sulfuric acid and potassium hydroxide (B78521). These layers serve to remove different classes of interferences. For instance, the sulfuric acid-impregnated silica layer is effective at removing oxidizable compounds like lipids, while the potassium hydroxide layer removes acidic compounds. nist.gov The sample extract is passed through the column, and the fraction containing the PCDFs is collected.
Florisil Chromatography: Florisil, a magnesia-silica gel, is another widely used adsorbent for the cleanup and fractionation of PCDF-containing extracts. dioxin20xx.orgroutledge.com It is particularly effective in separating PCDFs from other chlorinated compounds, such as polychlorinated biphenyls (PCBs). wjarr.com The separation is achieved by eluting the column with solvents of increasing polarity. A non-polar solvent like hexane is first used to elute less polar compounds like PCBs, followed by a more polar solvent mixture, such as dichloromethane/hexane, to elute the PCDFs, including 1,2,3,4,7-PeCDF. wjarr.com
| Cleanup Technique | Principle | Target Interferences Removed | Typical Solvents |
| Multi-layer Silica Gel Column | Adsorption and acid-base reactions | Lipids, pigments, polar organic compounds | Hexane, Dichloromethane |
| Florisil Column Chromatography | Adsorption based on polarity | Polychlorinated biphenyls (PCBs), pesticides | Hexane, Dichloromethane/Hexane mixtures |
| Activated Carbon Column | Planar molecule adsorption | Non-planar PCBs and other interfering compounds | Toluene (for elution) |
High-Resolution Gas Chromatography-High-Resolution Mass Spectrometry (HRGC/HRMS) for PCDF Analysis
The instrumental analysis of 1,2,3,4,7-PeCDF is almost exclusively performed using high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS). nih.govpublications.gc.ca This technique offers the high selectivity and sensitivity required to differentiate and quantify individual PCDF congeners at the picogram and femtogram levels.
Isotope Dilution Quantification Strategies
Isotope dilution is the gold standard for the quantification of PCDFs, including 1,2,3,4,7-PeCDF. nih.gov This method involves spiking the sample with a known amount of a stable isotope-labeled analogue of the target analyte (e.g., ¹³C₁₂-1,2,3,4,7-PeCDF) prior to extraction. epa.gov Because the labeled internal standard has nearly identical chemical and physical properties to the native analyte, it experiences the same losses during the sample preparation and analysis process.
The quantification is based on the ratio of the response of the native analyte to the response of the labeled internal standard. By measuring this ratio in the final extract and comparing it to the ratio in a calibration standard with known concentrations of both the native and labeled compounds, the concentration of the native 1,2,3,4,7-PeCDF in the original sample can be accurately calculated, automatically correcting for any losses during the analytical procedure.
| Parameter | Description |
| Native Analyte | The 1,2,3,4,7-Pentachlorodibenzofuran naturally present in the sample. |
| Isotope-Labeled Internal Standard | A synthetic version of 1,2,3,4,7-PeCDF where some carbon atoms are replaced with the ¹³C isotope. |
| Quantification Principle | The concentration of the native analyte is determined by the response ratio of the native analyte to the known amount of the added labeled internal standard. |
Chromatographic Separation Techniques for Congener-Specific Resolution
The separation of the 135 different PCDF congeners is a significant analytical challenge. High-resolution gas chromatography, utilizing long capillary columns (typically 50-60 meters), is essential for achieving congener-specific separation. routledge.com The most commonly used stationary phase for this purpose is a non-polar 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent). caymanchem.comdioxin20xx.org On such columns, PCDF congeners generally elute in order of increasing chlorination, and within a homologous group, the elution order is influenced by the substitution pattern.
However, a single DB-5 column cannot resolve all toxicologically relevant PCDF congeners. caymanchem.com For instance, co-elution of certain isomers can occur. To achieve complete separation, a second GC column with a different polarity stationary phase, such as a high-percent cyanopropyl-polysiloxane (e.g., SP-2331), is often used for confirmation. epa.gov The different selectivity of the second column allows for the separation of congeners that may co-elute on the primary column.
The retention time of 1,2,3,4,7-PeCDF on a DB-5 column is a key parameter for its identification. While exact retention times can vary between instruments and analytical conditions, the relative retention time to a known standard is a reliable identifier.
Development and Validation of Analytical Methods for this compound
The development and validation of analytical methods for 1,2,3,4,7-PeCDF are crucial to ensure the reliability and accuracy of the analytical data. Method validation is a systematic process that demonstrates that an analytical method is suitable for its intended purpose. researchgate.netich.org The validation process for a 1,2,3,4,7-PeCDF method typically involves the evaluation of several key performance parameters as outlined by international guidelines. nih.gov
Key Method Validation Parameters:
Specificity/Selectivity: The ability of the method to unequivocally identify and quantify 1,2,3,4,7-PeCDF in the presence of other components, such as other PCDF congeners, PCBs, and matrix interferences. This is primarily demonstrated through the chromatographic resolution of the target analyte and the specificity of the mass spectrometric detection. nih.gov
Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. A calibration curve is generated using a series of standards of known concentrations, and the linearity is typically evaluated by the correlation coefficient (r²) of the regression line. researchgate.net
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often assessed by analyzing certified reference materials (CRMs) or spiked samples and calculating the percent recovery. Precision is the degree of agreement among a series of measurements and is typically expressed as the relative standard deviation (RSD) of replicate analyses. researchgate.net
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.net The LOD is often defined as the concentration that produces a signal-to-noise ratio of at least 3:1, while the LOQ is typically at a signal-to-noise ratio of 10:1. researchgate.net For 1,2,3,4,7-PeCDF in environmental samples, these limits are typically in the low picogram to femtogram per gram (pg/g or fg/g) range.
Robustness: The robustness of a method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. demarcheiso17025.com
The validation of a method for 1,2,3,4,7-PeCDF is documented in a validation report, which provides evidence that the method is suitable for its intended use. wjarr.com
| Validation Parameter | Typical Acceptance Criteria for Trace Analysis of 1,2,3,4,7-PeCDF |
| Linearity (Correlation Coefficient, r²) | > 0.99 |
| Accuracy (% Recovery of Spiked Samples) | 70-130% |
| Precision (Relative Standard Deviation, % RSD) | < 20% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 |
Application of Simplified and Indicative Congener Measurement Approaches for Toxic Equivalency Factor (TEQ) Estimation
Polychlorinated dibenzofurans (PCDFs) typically exist in the environment as complex mixtures of various congeners, each exhibiting different levels of toxicity. wa.gov To assess the cumulative toxic potential of these mixtures, the Toxic Equivalency (TEQ) methodology is widely employed. wa.govnih.gov This approach evaluates the toxicity of individual congeners relative to the most toxic and well-studied congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD). wa.govnih.gov
Each PCDF congener that has a similar mechanism of action involving the aryl hydrocarbon (Ah) receptor is assigned a specific Toxic Equivalency Factor (TEF). wa.gov The TEF represents the toxic potency of a congener in comparison to 2,3,7,8-TCDD, which has a TEF value of 1. nih.gov The concentration of each congener in a sample is multiplied by its respective TEF to yield its Toxic Equivalent (TEQ). wa.govornl.gov The total TEQ of the mixture is then calculated by summing the individual TEQ values of all congeners present. wa.govornl.gov This total TEQ value provides a single, integrated measure of the dioxin-like toxicity of the sample.
While a complete congener-specific analysis provides the most accurate TEQ estimation, it can be time-consuming and expensive. Consequently, simplified and indicative measurement approaches have been developed for screening and routine monitoring purposes. These methods often involve analyzing for a limited number of "indicator" congeners or homologue groups. An older approach involved reporting the total concentrations for each level of chlorination (e.g., Total PeCDF). nih.gov A more refined indicative approach focuses on the 17 most toxic 2,3,7,8-substituted PCDD and PCDF congeners, as these contribute most significantly to the total TEQ. For this compound, which is not a 2,3,7,8-substituted congener, its direct contribution to the WHO-TEQ is zero. However, its presence can indicate contamination from sources that also produce toxic congeners like 2,3,4,7,8-Pentachlorodibenzofuran (B44125).
The TEF values for the biosignificant PCDF congeners as established by the World Health Organization (WHO) are presented below.
Interactive Data Table: WHO Toxic Equivalency Factors (TEFs) for PCDF Congeners
| Congener | WHO 2005 TEF |
|---|---|
| 2,3,7,8-Tetrachlorodibenzofuran (TCDF) | 0.1 |
| 1,2,3,7,8-Pentachlorodibenzofuran (B131792) (PeCDF) | 0.03 |
| 2,3,4,7,8-Pentachlorodibenzofuran (PeCDF) | 0.3 |
| 1,2,3,4,7,8-Hexachlorodibenzofuran (B44130) (HxCDF) | 0.1 |
| 1,2,3,6,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 |
| 1,2,3,7,8,9-Hexachlorodibenzofuran (HxCDF) | 0.1 |
| 2,3,4,6,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 |
| 1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF) | 0.01 |
| 1,2,3,4,7,8,9-Heptachlorodibenzofuran (HpCDF) | 0.01 |
Quality Assurance and Quality Control (QA/QC) Protocols in PCDF Trace Analysis
The trace analysis of PCDFs, including this compound, demands rigorous quality assurance and quality control (QA/QC) protocols to ensure the generation of reliable and defensible data. well-labs.com Regulatory bodies and standard-setting organizations have established comprehensive guidelines, such as those in EPA Method 8280B, that outline the minimum QC requirements. epa.gov Each laboratory must operate a formal quality assurance program and maintain records to document data quality. well-labs.com
Key QA/QC procedures are implemented throughout the entire analytical process, from sample collection to final data reporting.
Method Blanks: A laboratory method blank, consisting of all reagents and glassware used in the analysis, is processed with each batch of samples. well-labs.com This is crucial for demonstrating that the analytical system is free from contamination at the method detection limit. well-labs.com Any significant contamination found in the blank may invalidate the results for the associated sample batch.
Recovery Standards: Just prior to instrumental analysis, recovery standards (e.g., ¹³C₁₂-1,2,3,4-TCDD) are added to the final extract. well-labs.com These standards are used to quantify the recovery of the internal standards, providing a measure of losses during the final stages of sample preparation.
Calibration: The instrument, typically a high-resolution gas chromatograph/high-resolution mass spectrometer (HRGC/HRMS), must be calibrated. epa.gov An initial multi-point calibration is performed to establish the linear range and relative response factors of the analytes. nih.gov The calibration is then verified at the beginning and end of each analytical sequence.
Chromatographic Resolution: The analytical column must demonstrate sufficient chromatographic resolution to separate the target analytes from potential interferences. For example, the DB-5 GC column is often used, but it cannot separate all 2,3,7,8-substituted isomers from other congeners. well-labs.comepa.gov Additional analyses on a different column may be required for confirmation. well-labs.comepa.gov
Ongoing Data Quality Checks: The analysis of spiked samples and certified reference materials is performed to continuously evaluate and document data quality, including accuracy and precision. well-labs.com
Strict adherence to these protocols is essential to prevent cross-contamination, especially when analyzing samples with a wide range of expected concentrations, such as water versus soil or waste samples. epa.gov
Interactive Data Table: Summary of Key QA/QC Protocols in PCDF Analysis
| QA/QC Parameter | Purpose | Typical Frequency | Acceptance Criteria Example |
|---|---|---|---|
| Method Blank | Assess laboratory contamination | One per sample batch (≤20 samples) | Analyte concentration below detection limit |
| Labeled Internal Standards | Quantify native analytes and monitor method performance | Added to every sample, blank, and standard | Recovery typically within 40-130% |
| Recovery Standards | Calculate recovery of internal standards | Added to every final extract before injection | Recovery typically within 30-130% |
| Calibration Verification | Confirm instrument stability and calibration accuracy | Beginning and end of each analytical run | Calculated concentration within ±20% of true value |
Source Apportionment and Characterization of 1,2,3,4,7 Pentachlorodibenzofuran Contamination
Identification of Primary Anthropogenic Sources of PCDFs
Polychlorinated dibenzofurans are not produced commercially for any purpose other than scientific research. nih.govnih.gov Their presence in the environment is an unintentional consequence of various industrial and combustion processes. nih.govnih.gov The primary anthropogenic sources can be broadly categorized into thermal processes, industrial by-product formation, and the mobilization of legacy contaminants.
Incineration of waste is a major source of PCDFs released into the environment. nih.govnih.gov High-temperature processes involving chlorine, organic matter, and a metal catalyst can lead to the formation of PCDF congeners through mechanisms like de novo synthesis on fly ash particles. researchgate.net
Municipal Solid Waste Incinerators (MSWIs): These facilities process large volumes of household and commercial waste. The varied and complex nature of the waste stream contributes to the formation of a wide array of PCDF congeners. nih.govtandfonline.com While specific congener profiles can vary, studies of MSWI emissions consistently show the presence of pentachlorodibenzofurans. aaqr.org The temperature in post-combustion zones, such as in the electrostatic precipitator, is a major factor influencing the formation and profile of PCDFs. researchgate.net
Medical Waste Incinerators: The incineration of medical waste, which can contain chlorinated plastics (like PVC) and other specific materials, is another significant source. nih.gov Fly ash from medical waste incinerators has been found to contain very high concentrations of PCDD/Fs. tp13.com The congener profile can be influenced by the specific composition of the waste and the operational parameters of the incinerator. nih.gov
The metallurgical industry is a well-documented source of PCDF emissions, arising from high-temperature processes involving scrap metal and other raw materials that may contain chlorinated compounds.
Electric Arc Furnaces (EAFs): Used in steel production, EAFs can emit PCDFs due to the presence of plastics, oils, and paints in the scrap metal feed.
Sinter Plants: Iron ore sintering, a process that agglomerates fine iron ore particles before they are fed into a blast furnace, is a major source of PCDD/F emissions in the iron and steel industry. researchgate.net The congener profiles from sinter plants are often typical of combustion processes, with PCDFs predominating over polychlorinated dibenzo-p-dioxins (PCDDs). researchgate.net Research indicates that pentachlorodibenzofurans (PeCDFs) are among the dominant PCDF homologues emitted from iron ore sintering. aaqr.org
PCDFs, including pentachlorinated congeners, are found as unintended by-products in certain chemical manufacturing processes. Historical use of these chemicals has led to widespread legacy contamination.
Pentachlorophenol (B1679276) (PCP): Technical-grade pentachlorophenol, a wood preservative used extensively since the 1930s, contains PCDD/Fs as impurities formed during its production. scirp.orgscirp.org Consequently, PCP is a significant source of PCDF contamination in treated wood and at sites where it was manufactured or used. scirp.orgscirp.org The PCDF profile associated with PCP is distinct; while often dominated by higher chlorinated congeners like OCDD, it shows a characteristic pattern in the less chlorinated congeners. scirp.org Specifically, the congener 1,2,3,4,7,8-HxCDF is consistently prominent in the furan (B31954) profile of PCP-related samples. scirp.orgscirp.org
Utilization of Congener Profiles as Source Signatures and Fingerprints
The relative distribution of the 135 different PCDF congeners varies depending on the formation conditions of the source. nih.gov This distribution, known as the congener profile or "fingerprint," can be used to trace environmental contamination back to its origin. nih.govtandfonline.com For example, the congener profile of emissions from a municipal waste incinerator will differ from the profile of contamination originating from pentachlorophenol. tandfonline.comscirp.org
By comparing the congener profile of an environmental sample (e.g., soil, sediment, air) to the known profiles of potential sources, researchers can identify the likely contributors. nih.gov For instance, PCP-related samples exhibit a unique and consistent pattern among the tetra, penta, and hexa-chlorinated PCDD/Fs, which can be clearly visualized using a log-scale axis on a profile chart, distinguishing it from combustion sources. scirp.org While often dominated by octachlorinated congeners, the specific ratios of less-chlorinated congeners provide a more definitive fingerprint. scirp.orgscirp.org Similarly, different metallurgical processes or incinerators can have characteristic PCDF signatures. nih.govresearchgate.net The congener 2,3,4,7,8-PeCDF is often a dominant contributor to the total toxic equivalency (I-TEQ) in emissions from most major PCDD/F sources. nih.gov
| Source Type | Key Congener Characteristics | Reference |
|---|---|---|
| Municipal Waste Incineration | Complex mixture, profile varies with waste input and combustion conditions. PCDFs often dominate over PCDDs. | nih.govtandfonline.com |
| Secondary Aluminum Smelting | High levels of PCDFs, with 2,3,4,7,8-PeCDF often a major contributor to TEQ in surrounding soil. | researchgate.netnih.gov |
| Iron Ore Sintering | PCDFs typically predominate over PCDDs. PeCDFs and HxCDFs can be the dominant homologue groups. | researchgate.netaaqr.org |
| Pentachlorophenol (PCP) Contamination | Dominated by highly chlorinated PCDDs (OCDD) and PCDFs (OCDF), but has a distinct and consistent pattern in lower chlorinated congeners, with 1,2,3,4,7,8-HxCDF being a key furan. | scirp.orgscirp.org |
Advanced Statistical Methods for Source Apportionment
When multiple sources contribute to contamination at a single location, visual comparison of congener profiles may be insufficient. Advanced statistical methods, known as receptor models, are employed to analyze complex datasets and apportion sources quantitatively. ca.goveuropa.eu These methods analyze the entire matrix of congener concentrations across multiple samples to identify underlying patterns. helsinki.fi
Principal Component Analysis (PCA) is a powerful statistical tool used to reduce the dimensionality of complex datasets. helsinki.fi In the context of source apportionment, PCA can identify the principal components (linear combinations of congener concentrations) that explain the most variance in the data. nih.gov Samples with similar congener profiles will group together in a PCA plot, allowing for the identification of distinct source signatures. nih.gov
For example, in a study of soil contamination around a secondary aluminum smelter, PCA was successfully used to demonstrate that emissions from the smelter were the primary source of PCDD/Fs in the nearby soil, as those samples clustered distinctly away from background samples. nih.gov
Cluster analysis is another technique that groups samples based on the similarity of their congener profiles. This method can help to classify samples that are impacted by common sources without prior knowledge of those sources. Together, PCA and cluster analysis are valuable methods for interpreting complex PCDF congener data and providing robust evidence for source apportionment. researchgate.nethelsinki.fi
Quantification of Contributions from Diffuse and Area Sources
Quantifying the contribution of specific sources is a critical step in managing environmental contamination. Sources of pollution are broadly categorized as either point sources or nonpoint (diffuse) sources. epa.gov
The quantification of these sources is challenging but can be achieved through a combination of methods:
The process often involves integrating these approaches. For example, receptor modeling can identify a "biomass burning" source profile, and then emission inventories and atmospheric transport models can help quantify how much of the measured 1,2,3,4,7-Pentachlorodibenzofuran comes from this diffuse source over a specific region.
Table 2: Potential Diffuse and Area Sources of PCDF Contamination
| Source Category | Specific Examples | Primary Transport Mechanism |
|---|---|---|
| Agricultural Activities | Historical use of contaminated pesticides, burning of agricultural waste. | Surface runoff, soil erosion. |
| Urban Runoff | Stormwater washing over contaminated soils and surfaces. | Stormwater systems. |
| Atmospheric Deposition | Long-range transport from industrial and combustion sources. | Wet and dry deposition (rain, dust). |
| Combustion | Uncontrolled burning of waste, forest fires, residential wood burning. | Airborne particulate matter. |
Effectively managing contamination by this compound requires understanding the relative importance of these diffuse sources, which can be a complex and data-intensive process. epa.gov
Environmental Remediation Technologies and Strategies for 1,2,3,4,7 Pentachlorodibenzofuran
Bioremediation Approaches for PCDF-Contaminated Matrices
Bioremediation harnesses natural biological processes to degrade or transform hazardous substances into less toxic forms. neptjournal.com It is considered an environmentally sustainable and cost-effective alternative to traditional physicochemical methods. neptjournal.comresearchgate.net
Phytoremediation utilizes plants to clean up contaminated soil and water. mdpi.com This approach includes several mechanisms, such as phytoextraction, where plants take up contaminants through their roots and store them in their biomass, and rhizodegradation, which involves the breakdown of contaminants in the soil by microbial activity in the root zone (rhizosphere). mdpi.comnih.gov
Rhizoremediation, a specific type of phytoremediation, focuses on the synergistic relationship between plants and rhizosphere microorganisms to degrade pollutants. acs.org Plant roots can release exudates that stimulate the growth and activity of soil microbes capable of breaking down complex organic compounds like PCDFs. nih.gov Studies have shown that certain plant species can enhance the degradation of chlorinated compounds. nih.govresearchgate.net For instance, research on a related class of compounds, polychlorinated biphenyls (PCBs), has demonstrated that native plant species like felt-leaf willow (Salix alaxensis) can promote PCB degradation and reduce soil toxicity. nih.gov The application of rhizoremediation to dioxin-spiked soil using white clover (Trifolium repens L.) in combination with a dibenzofuran-degrading bacterium (Comamonas sp. strain KD7) resulted in significant reductions of most dioxin compounds after 12 weeks of growth. nih.gov
While direct studies on the phytoremediation of 1,2,3,4,7-P5CDF are limited, research on other PCDD/Fs suggests that plant-based methods hold promise. A study on a weathered contaminated soil showed that Festuca arundinacea (tall fescue) could significantly reduce the concentration of various PCDD/F congeners by 11–24%. acs.org The primary mechanism was attributed to rhizoremediation effects rather than plant uptake, as the bioaccumulation in roots and shoots was negligible. acs.org However, the efficiency of phytoremediation can be limited by factors such as pollutant phytotoxicity and low bioavailability. nih.gov To overcome these limitations, strategies like using biosurfactants to enhance bioavailability and arbuscular mycorrhizal fungi (AMF) to improve plant tolerance and pollutant dissipation are being investigated. nih.gov
Table 1: Phytoremediation and Rhizoremediation Studies for Dioxin-like Compounds
| Plant Species | Target Contaminant(s) | Key Findings |
|---|---|---|
| Festuca arundinacea | PCDD/Fs | Reduced PCDD/F concentrations by 11-24% in weathered soil, primarily through rhizoremediation. acs.org |
| Trifolium repens L. (with Comamonas sp. strain KD7) | Dioxins (spiked soil) | Significant reduction in most dioxin compounds after 12 weeks. nih.gov |
| Salix alaxensis | PCBs | Enhanced degradation of certain PCB congeners and reduced soil toxicity. nih.gov |
This table is based on available research and may not be exhaustive. The effectiveness of phytoremediation is site-specific and depends on various environmental factors.
Microbial degradation is a key process in the natural attenuation and active bioremediation of PCDFs. nih.gov It involves microorganisms, primarily bacteria and fungi, breaking down these complex molecules. neptjournal.com The degradation of highly chlorinated congeners like 1,2,3,4,7-P5CDF often occurs through a two-step process: anaerobic reductive dechlorination followed by aerobic oxidation. researchgate.net
Under anaerobic conditions, certain bacteria can use chlorinated compounds as electron acceptors in a process called dehalorespiration, sequentially removing chlorine atoms. nih.govnih.gov This reductive dechlorination is a critical first step as it reduces the toxicity of the molecule and makes it more susceptible to subsequent aerobic degradation. researchgate.net Studies have shown that anaerobic microbial communities from sediments can dechlorinate higher chlorinated dioxins and furans to less chlorinated forms. nih.gov For instance, a mixed culture containing Dehalococcoides ethenogenes strain 195 was found to dechlorinate 1,2,3,4,7,8-hexachlorodibenzofuran (B44130) (1,2,3,4,7,8-HxCDF) to pentachlorodibenzofuran and then to tetrachlorodibenzofuran congeners. acs.orgnih.gov The addition of other halogenated compounds like 1,2,3,4-tetrachlorobenzene (B165215) (1,2,3,4-TeCB) was shown to enhance the extent of HxCDF dechlorination. acs.orgnih.gov
Once the number of chlorine atoms is reduced, aerobic bacteria can break open the furan (B31954) ring structure. nih.gov Bacteria from genera such as Sphingomonas, Pseudomonas, and Burkholderia are known to degrade lower chlorinated dioxins. nih.gov The degradation is often initiated by dioxygenase enzymes that attack the aromatic rings. nih.gov For example, Sphingomonas wittichii RW1 has demonstrated the ability to aerobically catabolize even some hexachlorinated dioxins. nih.gov
Enhancing these microbial processes in contaminated environments is a key strategy for remediation. This can involve biostimulation (adding nutrients or electron donors to stimulate native microbial populations) or bioaugmentation (introducing specific microorganisms with known degradative capabilities). Research has shown that the addition of simple organic substrates can stimulate organohalide-respiring bacteria. researchgate.net The combination of plant-based systems with microbial inoculation, as seen in rhizoremediation, can also significantly enhance degradation rates. nih.gov
Table 2: Microbial Degradation of Chlorinated Dibenzofurans
| Microorganism/Culture | Contaminant | Condition | Key Findings |
|---|---|---|---|
| Mixed culture with Dehalococcoides ethenogenes strain 195 | 1,2,3,4,7,8-HxCDF | Anaerobic | Dechlorinated to pentachloro- and tetrachlorodibenzofurans. acs.orgnih.gov |
| Sphingomonas wittichii RW1 | 1,2,3,4,7,8-HxCDD | Aerobic | Capable of catabolizing this hexachlorinated dioxin. nih.gov |
| Comamonas sp. strain KD7 (with Trifolium repens L.) | Dioxins | Soil | Significantly enhanced the degradation of dioxins in spiked soil. nih.gov |
This table provides examples of microbial degradation and is not an exhaustive list. The specific pathways and efficiencies can vary greatly depending on the microbial species and environmental conditions.
Natural attenuation refers to the reduction of contaminant concentrations in the environment through naturally occurring physical, chemical, and biological processes without direct human intervention. mda.state.mn.usepa.gov These processes include biodegradation, dispersion, dilution, sorption, and volatilization. mda.state.mn.us For persistent compounds like 1,2,3,4,7-P5CDF, biodegradation is a critical component of natural attenuation. nih.gov
Monitored Natural Attenuation (MNA) is a remediation approach that relies on these natural processes, coupled with a detailed site monitoring program to ensure that attenuation is occurring at a rate sufficient to protect human health and the environment. mda.state.mn.usepa.gov MNA is often considered for large, low-concentration plumes or as a final polishing step after active remediation. epa.govclu-in.org
The assessment of natural attenuation for PCDFs involves a comprehensive site characterization and a long-term monitoring plan. crccare.com This includes:
Primary Lines of Evidence: Demonstrating a statistically significant decrease in contaminant concentrations in soil or groundwater over time. crccare.com
Secondary Lines of Evidence: Analyzing for geochemical indicators that support the occurrence of biodegradation. This can include monitoring electron acceptors (like nitrate, sulfate), metabolic byproducts (like methane (B114726), sulfide), and the presence of daughter products from dechlorination. frtr.gov
Tertiary Lines of Evidence: Laboratory or field microcosm studies to demonstrate that the native microbial population can degrade the contaminants of concern.
A monitoring plan for MNA typically includes a network of monitoring wells to track the contaminant plume and confirm that it is not migrating to sensitive receptors. crccare.comfrtr.gov Regular sampling and analysis are required to verify that contaminant levels are decreasing as predicted and that the conditions for attenuation remain favorable. mda.state.mn.us The feasibility of MNA is site-specific and depends on factors like the hydrogeology of the site, the types and concentrations of contaminants, and the presence of a capable microbial community. canada.ca
Advanced Chemical Degradation and Abatement Technologies
For sites with high concentrations of 1,2,3,4,7-P5CDF or where rapid remediation is required, advanced chemical degradation and destruction technologies are often employed. nih.gov These methods typically involve more aggressive chemical or physical treatments to break down the persistent PCDF structure.
Chemical dechlorination processes aim to remove chlorine atoms from the PCDF molecule, which is often the rate-limiting step in its degradation and the primary reason for its toxicity.
Reductive Dechlorination: This process involves the transfer of electrons to the chlorinated compound, leading to the replacement of a chlorine atom with a hydrogen atom. This can be achieved using various reducing agents. One promising approach is the use of zero-valent metals, such as zero-valent iron (nZVI), which can donate electrons to facilitate dechlorination. nih.gov While much of the research has focused on polychlorinated dibenzo-p-dioxins (PCDDs), the principles are applicable to PCDFs. nih.gov Studies have shown that reductive dechlorination of higher chlorinated congeners can lead to the formation of less chlorinated and less toxic products. nih.govnih.gov However, the process can sometimes result in the formation of more toxic intermediates if not properly controlled. nih.gov For example, research on the dechlorination of 1,2,3,4-tetrachlorodibenzo-p-dioxin (B167077) (1,2,3,4-TCDD) with zero-valent zinc has been studied to understand the dechlorination pathways. nih.gov
Oxidative Dechlorination: Advanced Oxidation Processes (AOPs) generate highly reactive species, such as hydroxyl radicals, to oxidize and degrade organic pollutants. nih.gov Technologies like Fenton's reagent (iron catalyst and hydrogen peroxide) and photocatalysis using materials like titanium dioxide (TiO2) fall under this category. clu-in.org Sunlight photodegradation is another oxidative process that can contribute to the breakdown of PCDFs in aquatic environments. Studies on 2,3,4,7,8-pentachlorodibenzofuran (B44125) in natural lake water showed a photodegradation rate that was 240-fold faster than in distilled water, indicating that substances in natural water can sensitize and accelerate the process. ias.ac.in
Thermal treatment is a common and effective method for the destruction of POPs like 1,2,3,4,7-P5CDF, particularly for highly contaminated soils, sediments, and industrial wastes. clu-in.org
Incineration: High-temperature incineration is a widely used technology for the destruction of POPs. clu-in.orgnih.gov When operated under optimal conditions (typically above 850°C, with some hazardous waste incinerators operating above 1100°C), incinerators can achieve high destruction efficiencies for PCDFs. nih.govgreenpolicyplatform.org However, improper incineration can lead to the formation and release of dioxins and furans as byproducts. clu-in.orgnih.gov Therefore, modern incinerators are equipped with advanced air pollution control devices, such as activated carbon injection and bag filters, to capture these emissions. nih.govtp13.com It has been noted that 2,3,4,7,8-P5CDF can be a dominant contributor to the total toxicity of emissions from some incinerators. tp13.com
Non-Combustion Thermal Technologies: Several non-combustion thermal technologies are also available or emerging for the destruction of POPs. clu-in.orgstoppoisonplastic.org These include:
Pyrolysis: Heating the contaminated material in the absence of oxygen to break down the organic compounds. clu-in.org
Gas-Phase Chemical Reduction (GPCR): A process that uses hydrogen to react with chlorinated compounds at high temperatures, converting them to methane and hydrogen chloride. thegef.org
Supercritical Water Oxidation (SCWO): This technology uses water above its critical point (374°C, 221 bar) as a solvent to oxidize and destroy organic waste. clu-in.org
Low-temperature thermal treatment, or thermal desorption, can also be used to remove PCDFs from matrices like fly ash. Studies have shown that heating fly ash to temperatures between 300°C and 400°C can effectively remove PCDD/Fs. tp13.com
Table 3: Chemical and Thermal Remediation Technologies
| Technology | Principle | Application/Key Findings |
|---|---|---|
| Reductive Dechlorination (e.g., nZVI) | Electron transfer from a reducing agent to replace chlorine with hydrogen. | Effective for higher chlorinated congeners, but pathway control is crucial to avoid toxic intermediates. nih.gov |
| Advanced Oxidation Processes (AOPs) | Generation of highly reactive species (e.g., hydroxyl radicals) to oxidize pollutants. | Sunlight photodegradation of 2,3,4,7,8-P5CDF is significantly enhanced in natural waters. ias.ac.in |
| High-Temperature Incineration | Combustion at high temperatures to destroy organic compounds. | Widely used for POPs destruction; requires stringent emission controls to prevent byproduct formation. clu-in.orgnih.gov |
| Low-Temperature Thermal Treatment | Heating to desorb contaminants from a solid matrix. | Effective for removing PCDD/Fs from fly ash at temperatures around 300-400°C. tp13.com |
This table summarizes the principles and applications of various chemical and thermal remediation technologies.
Emerging Research Areas and Future Directions in 1,2,3,4,7 Pentachlorodibenzofuran Studies
Development of Novel Analytical Techniques for Ultra-Trace Detection and In Situ Monitoring
The accurate measurement of 1,2,3,4,7-Pentachlorodibenzofuran at environmentally relevant concentrations presents a significant analytical challenge due to its low levels in various matrices. While gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) remains the gold standard for targeted analysis, its focus on known compounds means emerging POPs may be missed. envirotecmagazine.com
Furthermore, advancements in analytical instrumentation, such as trapped ion mobility spectrometry (TIMS), are enhancing the sensitivity and versatility of POPs analysis, enabling the detection of even minute quantities. envirotecmagazine.com For more rapid screening, methods like the AhR-PCR assay are being developed, which measure the biological response elicited by PCDD/PCDFs to estimate their concentration. epa.gov These novel techniques are crucial for long-term monitoring and for detecting the very low concentrations of dissolved PCDD/Fs found in real-world aquatic systems. nih.gov
| Analytical Technique | Principle | Application | Key Advantage |
| GC-HRMS | Separates and identifies specific PCDF congeners based on their mass-to-charge ratio. | Gold standard for targeted, quantitative analysis. envirotecmagazine.com | High specificity and sensitivity for known compounds. |
| Ceramic Toximeters | Passive samplers that accumulate PCDFs over time from the surrounding environment. nih.gov | Time-integrated monitoring in aquatic systems. nih.govresearchgate.net | Provides a long-term average concentration, suitable for low-contamination areas. nih.gov |
| CALUX Bioassay | Measures the biological response (luciferase gene expression) to dioxin-like compounds. nih.gov | Screening for total toxic equivalent (TEQ) of complex mixtures. nih.govresearchgate.net | Directly assesses the toxic potential of a sample. nih.gov |
| TIMS | Separates ions based on their mobility in a gas-filled chamber. envirotecmagazine.com | Ultra-trace detection of a wide range of POPs. | High sensitivity for detecting trace amounts of known and unknown POPs. envirotecmagazine.com |
| AhR-PCR Assay | Measures the activation of the aryl hydrocarbon receptor (AhR) pathway by PCDD/PCDFs. epa.gov | Rapid screening of soil and sediment samples. | Provides a measure of the biological activity of the sample. epa.gov |
Refinement of Multimedia Environmental Transport Models for PCDFs Incorporating Climate Change Variables
Multimedia environmental fate models are essential tools for understanding the transport, distribution, and ultimate fate of PCDFs in the environment. nih.gov These models, often based on fugacity principles, simulate the movement of chemicals between different environmental compartments such as air, water, soil, and sediment. nih.gov They are critical for predicting how the environmental profile of PCDFs may change over time and for identifying the primary sinks for these pollutants. nih.gov
A key area of emerging research is the incorporation of climate change variables into these models. copernicus.org Climate change is expected to alter environmental conditions, such as temperature and precipitation patterns, which can in turn affect the transport and degradation of POPs. copernicus.orgcopernicus.org For instance, rising temperatures can increase the volatilization of PCDFs from soil and water into the atmosphere, potentially leading to enhanced long-range transport. copernicus.org
Recent modeling studies have begun to explore these complex interactions. For example, some models predict that a warmer climate could lead to a higher total mass of certain POPs in the Northern Hemisphere and increased accumulation in the Arctic. copernicus.org However, the specific impacts can vary depending on the physicochemical properties of the individual PCDF congener. copernicus.org Advanced models are being developed to provide higher spatiotemporal resolution and to better understand the influence of factors like urbanization and changing emission patterns on PCDF pollution. nih.gov These refined models will be crucial for predicting the future environmental behavior of PCDFs in a changing world and for developing effective global management strategies. nih.govru.nl
Innovative Bioremediation Strategies and Microbial Pathway Engineering for Enhanced PCDF Degradation
Bioremediation offers a promising and environmentally friendly approach for the cleanup of sites contaminated with PCDFs. This process relies on the ability of microorganisms to break down these persistent pollutants. nih.gov Research has shown that both aerobic and anaerobic bacteria, as well as certain fungi, can degrade PCDFs. nih.govnih.gov
Under aerobic conditions, bacteria from genera such as Sphingomonas, Pseudomonas, and Burkholderia can degrade lower-chlorinated PCDFs. nih.gov The degradation process is often initiated by dioxygenase enzymes that attack the aromatic rings of the PCDF molecule. nih.govnih.gov In contrast, highly chlorinated PCDFs are more susceptible to degradation under anaerobic conditions through a process called reductive dechlorination, where chlorine atoms are sequentially removed. nih.govnih.gov Bacteria from the genus Dehalococcoides have been implicated in these reactions. nih.gov
Emerging research in this field is focused on several key areas:
Identifying and characterizing novel microbial strains with enhanced PCDF-degrading capabilities. nih.govnih.gov
Engineering microbial pathways to improve the efficiency and completeness of PCDF degradation.
Developing synergistic microbial consortia that can work together to break down complex mixtures of PCDFs.
Optimizing environmental conditions to stimulate the activity of PCDF-degrading microorganisms in contaminated soils and sediments. nih.govpurdue.edu
The use of agricultural residues like wheat straw as a growth substrate can enhance the degradation of pentachlorophenol (B1679276) (a related compound) by stimulating microbial activity. nih.gov Furthermore, the synergy between biodegradation and electron shuttle systems is being explored as a strategy to eliminate chlorinated aromatic compounds. researchgate.net
| Microbial Group | Degradation Condition | Mechanism | Key Enzymes |
| Sphingomonas, Pseudomonas, Burkholderia | Aerobic | Cometabolic degradation of lower-chlorinated PCDFs. nih.gov | Angular dioxygenases. nih.gov |
| White-rot fungi | Aerobic | Cometabolic degradation using extracellular enzymes. nih.gov | Lignin-degrading peroxidases. nih.gov |
| Dehalococcoides | Anaerobic | Reductive dechlorination of higher-chlorinated PCDFs. nih.gov | Dehalogenases. |
Global Monitoring Networks and Data Harmonization for PCDF Contamination Assessment
Assessing the global extent of PCDF contamination requires coordinated international efforts. Global monitoring networks play a crucial role in tracking the levels and trends of these pollutants in various environmental media and in human populations. oaes.ccnih.gov The Stockholm Convention on Persistent Organic Pollutants, a global treaty aimed at eliminating or reducing the release of POPs, has established a global monitoring plan that utilizes core matrices like ambient air and human milk to assess spatial and temporal trends. uliege.beepa.gov
These monitoring programs have revealed the widespread presence of PCDFs in the global marine environment, with higher concentrations often found in industrialized regions. nih.gov Studies using bioindicators like skipjack tuna have been instrumental in mapping the global distribution of dioxins and related compounds. nih.govosti.gov
Application of Artificial Intelligence and Machine Learning in PCDF Research
Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in various fields of scientific research, including the study of PCDFs. nih.govnih.gov These computational approaches can be used to analyze large and complex datasets, identify patterns, and make predictions that can inform risk assessment and management strategies. mdpi.com
In the context of PCDF research, AI and ML can be applied in several ways:
Predicting the environmental fate and transport of PCDFs: ML algorithms can be trained on existing data to develop models that predict how these compounds will behave in the environment. youtube.com
Identifying potential sources of PCDF contamination: By analyzing environmental monitoring data, ML models can help pinpoint the origins of PCDF emissions.
Assessing the toxicity and health risks of PCDFs: AI can be used to analyze toxicological data and identify relationships between exposure to PCDFs and adverse health outcomes.
Optimizing remediation strategies: ML can help identify the most effective approaches for cleaning up PCDF-contaminated sites by analyzing data from bioremediation studies.
While the application of AI and ML in PCDF research is still in its early stages, it holds significant promise for advancing our understanding of these pollutants and for developing more effective strategies to protect human health and the environment. nih.govmdpi.com The development of federated machine learning frameworks, such as FATE (Federated AI Technology Enabler), allows for the collaborative training of models on decentralized data, which can be particularly useful for analyzing sensitive environmental and health data from multiple sources. readthedocs.ioreadthedocs.io
Advanced Theoretical Calculations for PCDF Reactivity, Isomer Stability, and Environmental Fate Prediction
Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide valuable insights into the fundamental properties of PCDF molecules. researchgate.netmdpi.com These computational methods can be used to predict a wide range of properties, including:
Molecular structure and stability: DFT calculations can determine the most stable geometric arrangements of atoms in different PCDF isomers.
Chemical reactivity: By calculating various reactivity descriptors, DFT can predict which sites on a PCDF molecule are most likely to undergo chemical reactions. researchgate.netnih.gov This information is crucial for understanding how these compounds are transformed in the environment.
Spectroscopic properties: Theoretical calculations can predict the spectroscopic signatures of PCDFs, which can aid in their identification and quantification in environmental samples.
These theoretical insights complement experimental studies and can help to explain observed trends in the environmental behavior of PCDFs. For example, by understanding the relative stabilities of different isomers, researchers can better predict which congeners are likely to persist in the environment. Similarly, by predicting the reactivity of PCDFs towards different chemical and biological agents, theoretical calculations can help to elucidate their degradation pathways. mdpi.comrsc.org The development of more advanced computational methods, such as those combining quantum mechanics with molecular mechanics (QM/MM), allows for the study of chemical reactions in complex environments, such as enzymes, providing a more realistic picture of PCDF degradation. nih.gov
Q & A
Basic Research Questions
Q. How can researchers quantify PeCDFs in environmental or biological samples with high precision?
- Methodology : Use high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) with isotope-labeled internal standards (e.g., ¹³C-labeled analogs). Calibration curves should include congener-specific standards at concentrations ranging from 0.08 to 640 pg/μL, as per EN-1948 protocols . For serum analysis, employ geometric mean calculations and percentile distributions to account for population-level variability, as demonstrated in NHANES studies .
Q. What framework is used to assess the relative toxicity of PeCDFs compared to other dioxin-like compounds?
- Toxic Equivalency Factor (TEF) : Assign TEF values based on the World Health Organization (WHO) 2005 guidelines. For example, 2,3,4,7,8-PeCDF has a TEF of 0.3, while 1,2,3,7,8-PeCDF has a TEF of 0.03, reflecting its lower potency. These values are derived from relative effect potency (REP) distributions from in vivo and in vitro studies .
Q. How can in vitro models estimate biotransformation rates of PeCDFs in aquatic species?
- Experimental Design : Use primary hepatocytes from rainbow trout (Oncorhynchus mykiss) incubated with PeCDFs under controlled conditions. Measure depletion rates over time using LC-MS/MS and apply first-order kinetics to calculate half-lives. This approach was validated by Trowell et al. (2018), showing correlations between in vitro and in vivo data .
Advanced Research Questions
Q. How can researchers address the lack of chronic toxicity data for PeCDFs in risk assessment?
- Study Design : Conduct 2-year bioassays in rodent models, focusing on sensitive targets identified in acute studies (e.g., liver, adrenal glands, and thyroid). Dose selection should align with the lowest observed adverse effect levels (LOAELs) from subchronic studies. Note that the Agency for Toxic Substances and Disease Registry (ATSDR) has flagged the absence of chronic oral exposure data for 1,2,3,7,8-PeCDF as a critical gap .
Q. What strategies resolve discrepancies in tissue-specific toxicity profiles of PeCDF congeners?
- Data Analysis : Compare tissue distribution patterns across species. For example, Sijm et al. (1990) found that 2,3,4,7,8-PeCDF accumulates preferentially in rainbow trout liver and adipose tissue due to its affinity for lipid-rich matrices. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate findings to humans .
Q. How do non-dioxin-like compounds influence the toxic potency of PeCDFs in mixture exposures?
- Mechanistic Insight : Co-exposure studies with aryl hydrocarbon receptor (AhR) antagonists (e.g., PCB 126) can modulate PeCDF toxicity. Apply factorial experimental designs to quantify synergistic or antagonistic interactions. The WHO TEF review highlights the need to validate additivity assumptions in complex mixtures .
Q. What statistical methods identify dominant PeCDF congeners in emission sources?
- Analytical Approach : Principal component analysis (PCA) of congener-specific emission data from combustion sources (e.g., cement kilns) can reveal patterns. For instance, 1,2,3,7,8-PeCDF and 1,2,3,4,7,8-HxCDF are statistically predominant in cement plant emissions, requiring targeted mitigation strategies .
Q. How can cross-species differences in PeCDF toxicokinetics be reconciled for human risk modeling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
